1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)azepane
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Overview
Description
1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)azepane is a chemical compound that belongs to the class of sulfonyl azepanes It is characterized by the presence of a sulfonyl group attached to an azepane ring, with a methoxy and two methyl groups on the benzene ring
Preparation Methods
The synthesis of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)azepane typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride.
Reaction with Azepane: The sulfonyl chloride is reacted with azepane in the presence of a base, such as triethylamine, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Chemical Reactions Analysis
1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)azepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy and methyl groups on the benzene ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)azepane can be compared with other sulfonyl azepanes and related compounds:
4-Methoxy-2,3-dimethylbenzenesulfonyl chloride: This is the precursor used in the synthesis of the target compound.
Sulfonyl Azepanes: Other sulfonyl azepanes may have different substituents on the benzene ring, leading to variations in their chemical and biological properties.
Sulfonyl Chlorides: Compounds like 4-methoxy-2,3-dimethylbenzenesulfonyl chloride share similar reactivity but differ in their applications and reactivity profiles.
Properties
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-12-13(2)15(9-8-14(12)19-3)20(17,18)16-10-6-4-5-7-11-16/h8-9H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVSTXCHBZCHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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